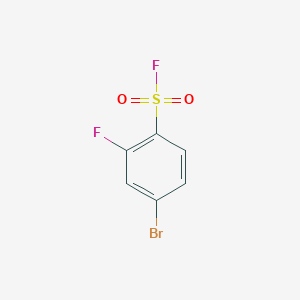

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZTWJUPHPODPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396779-67-1 | |

| Record name | 1396779-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis & Applications of 4-Bromo-2-fluorobenzene-1-sulfonyl Fluoride

A SuFEx-Ready Building Block for Chemical Biology and Drug Discovery

Part 1: Executive Technical Summary

Target Molecule: 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride CAS: 1396779-67-1 Role: Bifunctional "Linchpin" Scaffold

This guide details the synthesis and handling of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride , a critical building block in modern drug discovery. This molecule represents a strategic intersection between traditional cross-coupling chemistry and the emerging field of Sulfur-Fluoride Exchange (SuFEx) click chemistry.

The "Linchpin" Logic:

-

C4-Bromine: A handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install complex aryl or heteroaryl motifs prior to click activation.

-

C1-Sulfonyl Fluoride (-SO₂F): A latent electrophile. Unlike the highly reactive sulfonyl chloride, the fluoride is stable to hydrolysis and reduction but reacts specifically with nucleophiles (phenols, amines) under SuFEx conditions (e.g., Si-activation or Ca²⁺ catalysis).

-

C2-Fluorine: Provides ortho-blocking effects and modulates the electronic properties of the sulfonyl center, tuning its reactivity.

Part 2: Strategic Route Analysis

The synthesis is approached through two primary vectors depending on the starting material availability:

-

Route A (The "Halex" Standard): Conversion of the corresponding sulfonyl chloride to the fluoride. This is the preferred method for reliability and yield.

-

Route B (De Novo Sandmeyer): Synthesis from 4-bromo-2-fluoroaniline via diazonium insertion of SO₂. Used when the sulfonyl chloride is unavailable or cost-prohibitive at scale.

The "Bifluoride Phenomenon"

We utilize Potassium Bifluoride (KHF₂) rather than Potassium Fluoride (KF) or Zinc Fluoride (ZnF₂).

-

Causality: KF is hygroscopic and basic. In aqueous/organic mixtures, basicity promotes the hydrolysis of sulfonyl chlorides to sulfonic acids (dead-end byproduct).

-

Solution: The bifluoride anion ([F-H-F]⁻) is non-basic (pH ~3-4 in solution) yet highly nucleophilic. It buffers the reaction, preventing hydrolysis while driving the substitution at the sulfur center.

Part 3: Experimental Protocols

Protocol A: Fluoride-Chloride Exchange (The "Halex" Route)

Target: Conversion of 4-bromo-2-fluorobenzenesulfonyl chloride to the sulfonyl fluoride.

Reagents & Materials:

-

Substrate: 4-Bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv)

-

Fluorinating Agent: Potassium Bifluoride (KHF₂) (2.0 - 2.5 equiv)

-

Solvent System: Acetonitrile (MeCN) / Water (H₂O) [1:1 ratio]

-

Workup: Ethyl Acetate (EtOAc), Brine, MgSO₄.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve KHF₂ (2.5 equiv) in water. Note: KHF₂ dissolves endothermically; ensure full dissolution before proceeding.

-

Addition: Add an equal volume of MeCN to the aqueous KHF₂ solution. The mixture may become slightly biphasic depending on salt concentration.

-

Reaction: Add 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv) in a single portion.

-

Observation: The reaction is typically mildly exothermic.[1]

-

Control: Stir vigorously at room temperature (20–25 °C). The biphasic nature requires high shear mixing to facilitate phase transfer.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Endpoint: Conversion is usually complete within 2–4 hours. The sulfonyl fluoride is typically more non-polar (higher R_f) than the chloride.

-

-

Workup:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer ×2 with water (to remove excess KHF₂ and KCl).

-

Wash ×1 with saturated brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The product is often pure enough (>95%) for subsequent steps. If necessary, purify via a short silica plug (eluting with Hexanes/EtOAc).

Yield Expectation: >90% Physical State: White to off-white solid (mp 43–48 °C).

Protocol B: De Novo Synthesis (Sandmeyer Chlorosulfonylation)

Target: Synthesis of the sulfonyl chloride precursor from 4-bromo-2-fluoroaniline.

Reagents:

-

Start: 4-Bromo-2-fluoroaniline

-

Diazotization: NaNO₂, HCl (conc.), Acetic Acid (AcOH)

-

Sulfonylation: SO₂ (gas) or Na₂S₂O₅ (solid surrogate), CuCl₂ (cat), AcOH/HCl.

Methodology (Modified Meerwein):

-

Diazotization: Suspend the aniline in conc. HCl/AcOH at -5 °C. Add aqueous NaNO₂ dropwise, maintaining temperature <0 °C. Stir 30 min to form the diazonium salt (clear orange solution).

-

SO₂ Activation: In a separate vessel, saturate glacial acetic acid with SO₂ gas (or dissolve Na₂S₂O₅) and add CuCl₂ (0.2 equiv).

-

Coupling: Slowly add the cold diazonium solution to the SO₂/Cu mixture.

-

Safety: Nitrogen gas evolves rapidly. Ensure adequate venting.

-

-

Quench: Pour onto ice water. The sulfonyl chloride precipitates as a solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum desiccator.

-

Link: Proceed immediately to Protocol A to convert this unstable chloride to the stable fluoride.

-

Part 4: Analytical Characterization

| Technique | Expected Signal Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (t, 1H), 7.45 (d, 1H), 7.35 (d, 1H) | Aromatic protons showing splitting consistent with 1,2,4-substitution pattern. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ +65.5 ppm (s, 1F, -SO₂F)δ -105.2 ppm (m, 1F, Ar-F) | The positive shift of the sulfonyl fluoride is diagnostic. Absence of this peak indicates hydrolysis. |

| GC-MS / LC-MS | m/z 256/258 [M]+ | Characteristic bromine isotope pattern (1:1 ratio). |

| IR Spectroscopy | ~1420 cm⁻¹ and ~1210 cm⁻¹ | Asymmetric and symmetric SO₂ stretching vibrations. |

Part 5: Synthetic Workflow & Decision Logic

The following diagram illustrates the decision matrix and synthetic flow for generating the target molecule.

Figure 1: Synthetic workflow illustrating the convergence of De Novo (Sandmeyer) and Commercial routes toward the SuFEx-ready target.

Part 6: Safety & Handling (Critical)

-

KHF₂ Toxicity: Potassium bifluoride releases HF upon contact with strong acids or in the stomach. It is corrosive and toxic.

-

Precaution: Use plastic (polypropylene) spatulas and weigh boats. Avoid glass contact for prolonged storage of aqueous KHF₂.

-

PPE: Neoprene gloves, face shield, and a working fume hood are mandatory.

-

First Aid: Calcium gluconate gel must be available in the lab whenever handling bifluorides.

-

-

Sulfonyl Fluoride Stability: Unlike chlorides, sulfonyl fluorides are generally stable to column chromatography and aqueous workups. However, they are covalent warheads. Avoid inhalation of dust/vapors.

-

Pressure: The Sandmeyer reaction (Protocol B) generates nitrogen gas. Do not seal the reaction vessel during the diazotization or coupling steps.

Part 7: References

-

Sharpless, K. B., et al. (2014).[2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

-

Dong, J., et al. (2014).[5] "Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides." Organic Letters, 16(16), 4224–4227.

-

Liu, Y., et al. (2020).[6] "Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts." Organic Letters, 22(6), 2281–2286.

-

Sigma-Aldrich. "Product Specification: 4-Bromo-2-fluorobenzenesulfonyl fluoride."[7]

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 7. 4-溴-2-氟苯磺酰氟 95% (NMR) | Sigma-Aldrich [sigmaaldrich.com]

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride CAS number

An In-Depth Technical Guide to 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (CAS: 1396779-67-1)

Executive Summary

This guide provides a comprehensive technical overview of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride, a pivotal reagent in modern medicinal chemistry and chemical biology. Identified by its CAS number 1396779-67-1 , this compound has emerged as a valuable building block due to its unique combination of reactive and modifiable functional groups.[1] The core utility of this molecule lies in its sulfonyl fluoride moiety, which serves as a highly selective electrophilic "warhead" for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2] This reactivity enables the formation of robust covalent bonds with nucleophilic residues in proteins, making it an indispensable tool for developing targeted covalent inhibitors and chemical probes.[3] Furthermore, the presence of ortho-fluoro and para-bromo substituents on the aromatic ring provides medicinal chemists with critical handles to fine-tune pharmacokinetic properties and to introduce further molecular complexity through cross-coupling reactions. This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its reactivity and applications, outlines its analytical characterization, and establishes rigorous safety and handling procedures for laboratory use.

Physicochemical and Structural Properties

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a solid at room temperature with a melting point between 43-48 °C.[2] Its structural and chemical identifiers are crucial for unambiguous identification and are summarized in the table below. The strategic placement of the electronegative fluorine atom ortho to the sulfonyl fluoride group and the bromine atom para to it significantly influences the reactivity of the sulfonyl fluoride and the potential for subsequent chemical modifications.

| Property | Value | Source |

| CAS Number | 1396779-67-1 | [1] |

| Molecular Formula | C₆H₃BrF₂O₂S | [1] |

| Molecular Weight | 257.05 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 43-48 °C | [2] |

| SMILES String | FS(C1=C(F)C=C(Br)C=C1)(=O)=O | [2] |

| InChI Key | ZZZTWJUPHPODPU-UHFFFAOYSA-N | [2] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of aryl sulfonyl fluorides can be achieved through various modern methodologies, including Sandmeyer-type reactions from diazonium salts or palladium-catalyzed reactions from aryl iodides.[4] However, a highly reliable and accessible route for researchers is the nucleophilic fluorination of the corresponding sulfonyl chloride precursor, 4-Bromo-2-fluorobenzene-1-sulfonyl chloride (CAS: 216159-03-4), which is commercially available.[5] This approach is favored for its operational simplicity and high efficiency.

The causality behind this choice rests on the high reactivity of the S-Cl bond towards nucleophilic substitution. A fluoride source, such as potassium fluoride (KF) often in the presence of a phase-transfer catalyst like 18-crown-6, readily displaces the chloride to form the more stable S-F bond. The phase-transfer catalyst is critical for solubilizing the fluoride anion in the aprotic organic solvent, thereby enhancing its nucleophilicity and accelerating the reaction rate.

Experimental Protocol: Synthesis from Sulfonyl Chloride

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorobenzene-1-sulfonyl chloride (1.0 eq, e.g., 2.74 g), anhydrous potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 50 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The inert atmosphere is crucial to prevent the hydrolysis of the sulfonyl chloride and the resulting fluoride, which are both moisture-sensitive.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Filter the reaction mixture to remove excess KF and other inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Purification: Redissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts and the phase-transfer catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Product: The resulting crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and mass spectrometry.

Caption: Synthetic workflow for 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride.

Reactivity Profile and Applications in Drug Discovery

The utility of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride in drug discovery is multifaceted, stemming from the distinct roles of its functional groups.

The Sulfonyl Fluoride "Warhead" and SuFEx Chemistry

The sulfonyl fluoride group is the cornerstone of this reagent's utility. It is a highly reactive electrophile that participates in Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click chemistry reaction.[2] Unlike sulfonyl chlorides, sulfonyl fluorides are generally stable to hydrolysis but exhibit exquisite reactivity towards specific nucleophilic amino acid residues such as tyrosine, serine, threonine, and lysine under physiological conditions.[3] This "tunable" reactivity allows for the selective and irreversible labeling of proteins, forming a stable covalent sulfonamide or sulfonate ester bond. This mechanism is foundational for:

-

Targeted Covalent Inhibitors (TCIs): By incorporating this moiety into a ligand that binds non-covalently to a target protein, researchers can achieve permanent inhibition, often leading to enhanced potency and prolonged duration of action.

-

Activity-Based Protein Profiling (ABPP): The sulfonyl fluoride can be used in chemical probes to map the active sites of enzymes or identify novel binding pockets within the proteome.

The Role of Fluoro and Bromo Substituents

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[6][7] The ortho-fluorine atom in this molecule can:

-

Modulate pKa: It can lower the pKa of adjacent functional groups.

-

Improve Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation.

-

Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions) within a protein's binding pocket.[8]

The para-bromine atom serves as a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Caption: Mechanism of covalent protein modification via SuFEx reaction.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride. The expected spectroscopic data are summarized below. The interpretation of these spectra provides a self-validating system for product confirmation. For instance, in ¹⁹F NMR, two distinct signals are expected: one for the sulfonyl fluoride (SO₂F) and another for the aromatic fluoride (Ar-F), providing unambiguous confirmation of both fluorine atoms.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Three signals in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns (doublets and triplets of doublets) due to ³J(H-H), ³J(H-F), and ⁴J(H-F) couplings. Integration should correspond to 3 protons. |

| ¹⁹F NMR | Two distinct signals. One singlet or narrow multiplet around +40 to +70 ppm corresponding to the sulfonyl fluoride (-SO₂F ).[3] A second signal in the typical aryl-fluoride region (approx. -100 to -130 ppm) corresponding to the fluorine atom on the benzene ring (Ar-F ). |

| ¹³C NMR | Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon atoms bonded to fluorine will appear as doublets due to ¹J(C-F) and ²J(C-F) coupling, which is a key diagnostic feature. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O bonds of the sulfonyl group (approx. 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹). A band corresponding to the S-F bond stretch (approx. 800-900 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 256 and 258. |

Safety, Handling, and Storage

As a reactive chemical, strict adherence to safety protocols is mandatory when handling 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride.

-

Hazard Identification: The compound is classified as corrosive. The primary hazard statement is H314: Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a full-face shield.[9][10]

-

Handling:

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials (Storage Class 8A).

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10][13]

References

-

CAS No : 216159-03-4 | 4-Bromo-2-fluorobenzenesulfonyl Chloride. Pharmaffiliates. [Link]

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

-

4-Bromo-2-fluorobenzonitrile. PubChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

4-bromo-2-fluorobenzene-1-sulfonyl chloride (C6H3BrClFO2S). PubChemLite. [Link]

-

Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry. [Link]

-

Synthesis of sulfonyl fluorides. Organic Chemistry Portal. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. ResearchGate. [Link]

-

Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC. [Link]

Sources

- 1. vivanls.com [vivanls.com]

- 2. 4-Bromo-2-fluorobenzenesulfonyl fluoride 95 NMR 1396779-67-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 5. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride molecular weight

An In-depth Technical Guide to 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride: A Key Reagent in Bioconjugation and Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of unique chemical motifs is paramount to advancing drug development and understanding complex biological systems. 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride has emerged as a significant building block, primarily recognized for its role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide provides an in-depth analysis of its molecular characteristics, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. The inherent reactivity of the sulfonyl fluoride group, coupled with the substitution pattern of the aromatic ring, makes this compound a versatile tool for creating covalent linkages with biological macromolecules.

Core Molecular and Physicochemical Properties

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a solid compound at room temperature.[1] Its core utility stems from the electrophilic nature of the sulfur(VI) center, which is poised for reaction with nucleophilic residues in proteins and other biomolecules.

| Property | Value | Source |

| Molecular Weight | 257.05 g/mol | [1][2][3] |

| Molecular Formula | C₆H₃BrF₂O₂S | [1][2] |

| CAS Number | 1396779-67-1 | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 43-48 °C | [1] |

| InChI Key | ZZZTWJUPHPODPU-UHFFFAOYSA-N | [1] |

| SMILES String | FS(C1=C(F)C=C(Br)C=C1)(=O)=O | [1] |

Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl fluorides like 4-bromo-2-fluorobenzene-1-sulfonyl fluoride can be approached through several modern synthetic methodologies. While direct synthesis routes for this specific molecule are not extensively detailed in the provided results, established methods for creating aryl sulfonyl fluorides from common precursors offer a reliable pathway.

Method 1: From Aryl Bromides via Palladium-Catalyzed Sulfonylation

A contemporary and powerful method involves a one-pot, two-step process starting from an aryl bromide.[4] This approach is advantageous as it avoids the handling of more reactive sulfonyl chloride intermediates directly from the start.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium catalyst is chosen for its efficiency in forming a carbon-sulfur bond through cross-coupling with the aryl bromide.

-

SO₂ Source: DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is utilized as a solid, easily handleable surrogate for gaseous sulfur dioxide.[4]

-

Fluorinating Agent: An electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) is then used to convert the intermediate sulfinate salt directly to the final sulfonyl fluoride.[4]

Conceptual Experimental Protocol: Synthesis from 1,4-Dibromo-2-fluorobenzene

-

Reaction Setup: To a solution of 1,4-dibromo-2-fluorobenzene in a suitable aprotic solvent (e.g., dioxane), add DABSO, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., a phosphine ligand).

-

Sulfinylation: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst will facilitate the insertion of SO₂ from DABSO at the more reactive C-Br bond (position 1), forming an ammonium sulfinate intermediate.

-

In-situ Fluorination: After the initial reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture and add the electrophilic fluorinating agent (NFSI).

-

Workup and Purification: Stir the reaction at room temperature until the conversion to the sulfonyl fluoride is complete. The crude product is then worked up by extraction and purified by column chromatography to yield 4-bromo-2-fluorobenzene-1-sulfonyl fluoride.

Caption: Palladium-catalyzed synthesis of the target sulfonyl fluoride.

Method 2: From the Corresponding Sulfonyl Chloride

A more traditional and widely used method is the nucleophilic fluorination of the corresponding sulfonyl chloride precursor, 4-bromo-2-fluorobenzenesulfonyl chloride.[4]

Causality Behind Experimental Choices:

-

Precursor: 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4) is a commercially available and stable starting material.[5][6][7]

-

Fluoride Source: An aqueous solution of a fluoride salt, such as potassium fluoride (KF), serves as the nucleophile to displace the chloride on the sulfonyl group.[4] The reaction is often driven by heating.

Conceptual Experimental Protocol: Synthesis from Sulfonyl Chloride

-

Reaction Setup: Dissolve 4-bromo-2-fluorobenzenesulfonyl chloride in a suitable solvent mixture that can accommodate both the organic substrate and the aqueous fluoride salt (e.g., acetone/water).

-

Fluorination: Add an aqueous solution of potassium fluoride. Heat the mixture to reflux to facilitate the nucleophilic substitution of chloride for fluoride.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material.

-

Workup and Purification: Upon completion, cool the reaction mixture, remove the organic solvent under reduced pressure, and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.

Applications in Drug Development and Chemical Biology

The primary utility of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride lies in its application as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry .[1] This reaction allows for the creation of robust, covalent linkages between small molecules and biological targets like proteins or nucleic acids.[1]

The SuFEx "Click II" Reaction

Developed by the group of K. Barry Sharpless, SuFEx is a "next-generation" click reaction. The sulfonyl fluoride moiety (-SO₂F) is relatively stable in aqueous media but can be activated to react with specific nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) on a protein surface, especially within a binding pocket that provides a suitable microenvironment.[8] This forms a highly stable sulfonyl-nucleophile linkage (e.g., a sulfonamide if reacting with a lysine).

Key Advantages for Drug Discovery:

-

Covalent Inhibition: The formation of a covalent bond can lead to irreversible or long-acting inhibition of a target protein, which can translate to improved therapeutic efficacy and duration of action.

-

Bioconjugation: The sulfonyl fluoride group serves as an excellent "warhead" for attaching probes, tags, or other molecules to a protein of interest for biochemical or imaging studies.

-

Metabolic Stability: The introduction of fluorine can enhance the metabolic stability of a drug candidate.[9]

Caption: Conceptual workflow of a SuFEx bioconjugation reaction.

Workflow: Covalent Labeling of a Target Protein

-

Incubation: Incubate the purified target protein in a suitable buffer (e.g., PBS, pH 7.4-8.5) with a molar excess of 4-bromo-2-fluorobenzene-1-sulfonyl fluoride (dissolved in a minimal amount of a co-solvent like DMSO).

-

Reaction Quenching: After a predetermined incubation time (ranging from minutes to hours), quench the reaction by adding a small molecule nucleophile (e.g., dithiothreitol or β-mercaptoethanol) or by buffer exchange to remove the unreacted reagent.

-

Analysis of Labeling: Confirm covalent modification using mass spectrometry (e.g., LC-ESI-MS) to detect the mass shift corresponding to the addition of the 4-bromo-2-fluorobenzenesulfonyl moiety.

-

Site Identification: Utilize peptide mapping mass spectrometry (e.g., LC-MS/MS) to identify the specific amino acid residue(s) that have been modified.

Safety and Handling

As a reactive electrophile, 4-bromo-2-fluorobenzene-1-sulfonyl fluoride must be handled with appropriate care.

-

Hazard Classification: The compound is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314).[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10] Work in a well-ventilated fume hood.

-

Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash hands and any exposed skin thoroughly after handling.[11]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[11] It should be stored in a corrosives area.

-

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[10]

-

Conclusion

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is more than a simple chemical building block; it is a precision tool for the modern life scientist. Its well-defined molecular weight and structure, combined with the predictable reactivity of the sulfonyl fluoride group, make it an invaluable reagent for SuFEx-based applications. From creating potent covalent inhibitors in drug discovery to labeling proteins for functional studies, this compound provides a robust and reliable method for forging stable connections to the machinery of life. Proper understanding of its synthesis, handling, and mechanism of action is crucial for harnessing its full potential in the laboratory.

References

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

-

Sulfonyl fluoride synthesis by fluorosulfonation - Organic Chemistry Portal. [Link]

-

Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics (PDF). [Link]

-

Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC. [Link]

Sources

- 1. 4-溴-2-氟苯磺酰氟 95% (NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 2. vivanls.com [vivanls.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. 4-Bromo-2-fluorobenzenesulfonyl chloride CAS#: 216159-03-4 [m.chemicalbook.com]

- 6. 216159-03-4|4-Bromo-2-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. 4-Bromo-2-fluorobenzenesulfonyl chloride 97 216159-03-4 [sigmaaldrich.com]

- 8. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Beyond the Click: Technical Handling and Safety Architecture for 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride

Executive Summary: The Dual-Warhead Reagent

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (CAS: 207974-12-7*) is a high-value bifunctional building block. It serves as a linchpin in modern drug discovery due to its orthogonality:

-

The Aryl Bromide: A classic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Sulfonyl Fluoride: A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1]

Unlike its sulfonyl chloride counterparts, the sulfonyl fluoride moiety is remarkably stable against reduction and hydrolysis, activating only under specific Lewis base catalysis. However, this stability masks a critical safety profile: the potential for delayed hydrofluoric acid (HF) generation upon metabolic or environmental degradation.

This guide outlines the precise handling, safety architecture, and experimental logic required to utilize this reagent effectively.

> Note on CAS: While CAS 207974-12-7 is the designated identifier for this guide, researchers may also encounter CAS 1396779-67-1 for this specific structure depending on the vendor registry. Always verify structure via NMR/CoA before use.

Physicochemical Profile & Stability

The utility of this compound lies in the "Goldilocks" stability of the S(VI)–F bond—strong enough to survive aqueous workups, yet reactive enough for click chemistry.

| Property | Specification / Data |

| Chemical Formula | |

| Molecular Weight | 257.05 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 43–48 °C (Typical) |

| Solubility | Soluble in DCM, THF, Acetonitrile; limited solubility in water. |

| Reactivity Class | SuFEx Electrophile; Aryl Halide |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive over long durations. |

Safety Architecture: The "Silent" Hazard

CRITICAL WARNING: Do not treat sulfonyl fluorides as standard organic halides. While they are less corrosive than sulfonyl chlorides initially, their hydrolysis releases fluoride ions which, in the presence of moisture/tissue, generate Hydrofluoric Acid (HF).

The Mechanism of Toxicity

-

Corrosivity: Direct contact causes Skin Corrosion (Category 1B).

-

Deep Tissue Damage: Unlike acid burns which coagulate surface protein (limiting penetration), fluoride ions penetrate deep into tissue, chelating intracellular calcium (

) and magnesium. -

Systemic Effect: This chelation can lead to local necrosis and, in massive exposures, systemic hypocalcemia and cardiac arrhythmia.

Mandatory Safety Loop (Self-Validating Protocol)

No experiment using >500mg of this reagent should proceed without the following "Safety Loop" active.

Caption: The "Calcium Rule" decision tree. Operations must halt if Calcium Gluconate is not physically present on the workbench.

Emergency Response Protocol

-

Skin Contact: Wash with water for maximum 5 minutes , then immediately apply 2.5% Calcium Gluconate Gel . Massage into skin until pain subsides or medical help arrives.[2]

-

Eye Contact: Irrigate with water or saline for 15 minutes. Do NOT use Calcium Gluconate Gel in eyes (use 1% solution if available and trained, otherwise continuous irrigation).[2]

-

Spill Cleanup: Do not use standard vermiculite alone. Neutralize with a slurry of Calcium Carbonate or Sodium Bicarbonate before sweeping to sequester fluoride ions.

Experimental Workflow: Orthogonal Functionalization

The power of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is its ability to undergo two distinct reaction types without interference.

The Synthetic Logic

-

Path A (Suzuki First): The

group is stable to mild Pd-catalyzed conditions. You can couple the aryl bromide first. -

Path B (SuFEx First): You can click the sulfonyl fluoride to a phenol/amine, retaining the bromide for later diversification.

Standard Protocol: SuFEx Ligation (Phenol Coupling)

Context: Creating a sulfonate linkage.

Reagents:

-

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (1.0 equiv)

-

Target Phenol (1.1 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or BEMP.

-

Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, dissolve the Phenol and Sulfonyl Fluoride in MeCN (0.2 M).

-

Activation: Add DBU dropwise at room temperature.

-

Mechanistic Insight: The DBU acts as a nucleophilic catalyst (or deprotonates the phenol), activating the S(VI) center. The ortho-fluorine on the ring provides additional electron withdrawal, making the sulfur more electrophilic than in non-fluorinated analogs.

-

-

Monitoring: Monitor by TLC/LCMS. The reaction is typically fast (< 1 hour).

-

Self-Validation: The disappearance of the sulfonyl fluoride peak in

NMR (typically

-

-

Workup: Dilute with EtOAc, wash with dilute HCl (to remove DBU) and brine.

-

Safety Note: Acidic washes prevent emulsion but ensure all aqueous waste is treated as fluoride-contaminated (treat with

before disposal).

-

Visualizing the Pathway

Caption: Orthogonal reactivity map. The reagent allows flexible sequencing of Carbon-Carbon and Sulfur-Oxygen bond formation.

Storage and Waste Disposal

Storage

-

Hydrolysis Prevention: Store in a desiccator. While stable, atmospheric moisture over months can hydrolyze the

to the sulfonic acid ( -

Container: Polypropylene or polyethylene containers are preferred over glass for long-term storage if any hydrolysis is suspected (to prevent glass etching), though solid pure material is safe in glass.

Disposal[3][4][5]

-

Quenching: Do not pour down the drain.[3] Quench reaction mixtures with saturated Sodium Carbonate (

) and add excess Calcium Chloride ( -

Labeling: Waste streams must be clearly labeled "Fluoride Hazard" to warn waste management personnel.

References

-

Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[1] [Link]

-

Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Hydrogen Fluoride. [Link]

-

National Institutes of Health (NIH) - PubChem. Sulfonyl Fluoride Safety and Hazards. [Link]

Sources

Spectroscopic Characterization of 4-Bromo-2-fluorobenzene-1-sulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a key building block in medicinal chemistry and chemical biology. Its utility primarily stems from the sulfonyl fluoride moiety, a versatile electrophile that can engage in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a click chemistry approach for forming robust covalent linkages.[1] The presence of bromo- and fluoro- substituents on the aromatic ring provides opportunities for further functionalization, making this compound a valuable scaffold in the design of novel therapeutic agents and chemical probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the sulfonyl fluoride, fluorine, and bromine substituents.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-fluorobenzene-1-sulfonyl Fluoride (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.85 - 7.95 | ddd | ³J(H3-F) ≈ 8.5, ⁴J(H3-H5) ≈ 2.5, ⁵J(H3-H6) ≈ 0.5 |

| H-5 | 7.60 - 7.70 | ddd | ³J(H5-H6) ≈ 8.5, ⁴J(H5-F) ≈ 4.5, ⁴J(H5-H3) ≈ 2.5 |

| H-6 | 8.05 - 8.15 | t | ³J(H6-H5) ≈ 8.5, ³J(H6-F) ≈ 8.5 |

Causality behind Predictions: The sulfonyl fluoride group is strongly electron-withdrawing, deshielding adjacent protons and shifting them downfield. The proton at the H-6 position, being ortho to the sulfonyl fluoride, is expected to be the most downfield. The fluorine at C-2 will exhibit through-bond coupling to the neighboring protons, with the magnitude of the coupling constant (J) decreasing with the number of bonds. The expected coupling patterns are complex due to these multiple interactions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals for the aromatic carbons. The chemical shifts are influenced by the electronegativity of the substituents and their positions on the ring.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-fluorobenzene-1-sulfonyl Fluoride (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (¹J(C-F), Hz) |

| C-1 | 135 - 140 | d, ²J(C1-F) ≈ 15-20 |

| C-2 | 158 - 162 | d, ¹J(C2-F) ≈ 250-260 |

| C-3 | 118 - 122 | d, ²J(C3-F) ≈ 20-25 |

| C-4 | 125 - 129 | s |

| C-5 | 130 - 134 | d, ³J(C5-F) ≈ 5-10 |

| C-6 | 132 - 136 | d, ⁴J(C6-F) ≈ 2-5 |

Causality behind Predictions: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)) and will be significantly downfield due to the high electronegativity of fluorine. The other carbons will exhibit smaller couplings to the fluorine, the magnitude of which will be valuable for unambiguous assignment.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[2][3] For 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride, two distinct signals are expected, one for the fluorine on the aromatic ring and one for the fluorine of the sulfonyl fluoride group.

Table 3: Predicted ¹⁹F NMR Data for 4-Bromo-2-fluorobenzene-1-sulfonyl Fluoride (in CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -105 to -115 | ddd | ³J(F-H6) ≈ 8.5, ³J(F-H3) ≈ 8.5, ⁴J(F-H5) ≈ 4.5 |

| SO₂F | +40 to +70 | t | ⁴J(F-H6) ≈ 2-4 |

Causality behind Predictions: The chemical shift of the aromatic fluorine is typical for a fluorobenzene derivative.[4] The sulfonyl fluoride fluorine will appear at a significantly different chemical shift, generally in the positive region of the spectrum. The multiplicity of these signals will arise from coupling to the aromatic protons.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition involves careful sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Tune and match the ¹H, ¹³C, and ¹⁹F channels of the NMR probe.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference, such as CFCl₃, can be used, or the spectrum can be referenced internally if a known fluorinated standard is added.

-

For unambiguous assignments, consider performing 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

-

Visualization of NMR Coupling

The following diagram illustrates the predicted spin-spin coupling network for the aromatic protons and the aromatic fluorine.

Sources

Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Biologists

Executive Summary: The "Sleeping Beauty" of Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) represents the next evolution in Click Chemistry, introduced by K. Barry Sharpless and co-workers in 2014.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which relies on high-energy spring-loaded reactants, SuFEx exploits the unique "sleeping beauty" nature of the Sulfur(VI)-Fluoride bond.

The S(VI)-F bond is thermodynamically stable (bond energy ~130 kcal/mol) and remarkably resistant to reduction, thermolysis, and unassisted nucleophilic attack. Yet, under specific, mild catalytic conditions, it undergoes rapid, quantitative exchange with nucleophiles (phenols, amines, silyl ethers). This guide details the mechanistic underpinnings, catalytic "keys," and validated protocols required to implement SuFEx in high-throughput drug discovery and chemical biology.

Mechanistic Foundation: Why Sulfur(VI)?

The utility of SuFEx lies in the paradox of the S(VI)-F bond: it is electronically activated but kinetically stabilized.

The Stability-Reactivity Paradox

-

Electrostatics: The sulfur center in S(VI) is highly electrophilic due to the tetrahedral geometry and the inductive withdrawal of the fluorine and oxygen atoms.

-

Shielding: Despite this electrophilicity, the small radius of the fluoride atom and the dense electron cloud provide a kinetic barrier to spontaneous hydrolysis.

-

The Driving Force: The reaction is driven by the formation of the extremely stable bifluoride ion ([HF2]-) or the silicon-fluoride bond (bond energy >140 kcal/mol) when silyl ethers are used as nucleophiles.

Activation Pathways

SuFEx does not proceed via a single mechanism but rather through defined "gateways" opened by specific catalysts.

-

Base Activation (DBU/BEMP): Organosuperbases deprotonate the nucleophile (e.g., phenol) and often hydrogen-bond to the sulfonyl fluoride, increasing electrophilicity.

-

Lewis Acid Activation (Ca(NTf2)2): Calcium salts coordinate with the fluoride and sulfonyl oxygens, weakening the S-F bond and facilitating leaving group departure.

-

Silyl Activation: The affinity of fluoride for silicon allows silyl ethers to act as "masked" nucleophiles, preventing side reactions with free protons.

The SuFEx Toolbox: Core Reagents

The versatility of SuFEx stems from three primary "connectors" that link molecular modules.

| Reagent | Structure | Primary Function | Reactivity Profile |

| Sulfuryl Fluoride (SO₂F₂) | F-SO₂-F | Linker for Phenols/Amines | Gas. Reacts sequentially. First F exchanges to form fluorosulfate (Ar-OSO₂F); second F requires activation. |

| Thionyl Tetrafluoride (SOF₄) | O=SF₄ | 3D Linker (Tetrahedral) | Gas. Reacts with primary amines to form iminosulfur oxydifluorides (R-N=S(O)F₂), creating a chiral center potential. |

| Ethenesulfonyl Fluoride (ESF) | CH₂=CH-SO₂F | Michael Acceptor + SuFEx | Liquid. Bifunctional. Acts as a Michael acceptor first, leaving the SO₂F group for subsequent SuFEx coupling. |

Visualizing the Mechanism

The following diagram illustrates the divergent activation pathways for a standard Sulfonyl Fluoride hub.

Caption: Dual activation pathways in SuFEx: Base-mediated deprotonation/H-bonding vs. Lewis Acid activation.

Representative Experimental Protocols

Protocol A: Synthesis of Aryl Fluorosulfates (The SO₂F₂ Connection)

Target: Converting a phenol into a fluorosulfate latent electrophile.

Safety Note: Sulfuryl fluoride (SO₂F₂) is a toxic gas. All operations must be performed in a well-ventilated fume hood.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in Dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Add Triethylamine (Et₃N) (2.0 equiv) to the solution.

-

Gas Introduction:

-

Method 1 (Balloon): Attach a balloon filled with SO₂F₂ gas to the flask via a needle.

-

Method 2 (Bubbling): Slowly bubble SO₂F₂ gas through the solution for 5–10 minutes, then seal the flask.

-

-

Reaction: Stir vigorously at room temperature (RT) for 2–4 hours. Monitor by TLC (Fluorosulfates are typically less polar than the parent phenol).

-

Workup:

-

Dilute with DCM.

-

Wash with 1N HCl (to remove Et₃N), then water, then brine.

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel). Note: Fluorosulfates are generally stable on silica.

Protocol B: SuFEx Coupling with Silyl Ethers (DBU Catalysis)

Target: Coupling a sulfonyl fluoride with a silyl ether to form a sulfonate.

-

Setup: In a vial, combine Sulfonyl Fluoride (1.0 equiv) and Aryl Silyl Ether (1.1 equiv) in Acetonitrile (MeCN) (0.5 M).

-

Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%).

-

Reaction: Stir at RT. Reaction times vary from 10 minutes to 2 hours depending on steric hindrance.

-

Quench: The reaction is often quantitative. Remove solvent under reduced pressure.

-

Purification: If necessary, pass through a short silica plug to remove DBU salts.

Protocol C: Calcium-Mediated Sulfamide Synthesis

Target: Activating difficult sulfamoyl fluorides.[3]

-

Setup: Dissolve Sulfamoyl Fluoride (1.0 equiv) and Amine Nucleophile (1.2 equiv) in THF or MeCN .

-

Catalyst: Add Ca(NTf₂)₂ (Calcium triflimide) (5–10 mol%) and DABCO (1.5 equiv).

-

Reaction: Stir at RT (or 50°C for sterically hindered substrates).

-

Mechanism: The Ca(II) Lewis acid activates the fluoride leaving group, while DABCO acts as a shuttle base.

Applications in Drug Discovery[3][4][5][6][7][8][9][10][11][12]

SuFEx has revitalized the field of Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides (which target Cysteine), SuFEx warheads can target non-cysteine residues like Tyrosine, Lysine, and Histidine.[4]

The "Probe-First" Workflow

Researchers use SuFEx to map the "ligandable" proteome.

-

Library Gen: Attach SO₂F warheads to a diverse library of small molecule scaffolds.

-

Screening: Incubate library with proteome (cell lysate).

-

Click-ID: The stable S-F bond survives incubation. Only specific protein pockets catalyze the exchange.

-

Pull-down: Use the resulting covalent bond to enrich and identify the target protein via Mass Spectrometry.

Late-Stage Functionalization

Because the S-F bond is orthogonal to Pd-catalyzed cross-couplings and standard amide couplings, it can be carried through a multi-step synthesis and activated only at the final step to create a library of analogs (e.g., sulfonamides, sulfonylureas).

Caption: SuFEx workflow in drug discovery: From proteome screening to lead optimization.

References

-

Dong, J., Sharpless, K. B., et al. (2014).[2][5][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Barrow, A. S., Moses, J. E., et al. (2019). "The Growing Applications of SuFEx Click Chemistry." Chemical Society Reviews.

-

Mahajan, S. P., et al. (2019). "Ca(NTf2)2-Mediated Activation of Sulfamoyl Fluorides." Organic Letters.

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.

-

Li, S., et al. (2017). "Synthesis of Sulfonyl Fluorides from Sulfonamides." Organic Letters.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. books.rsc.org [books.rsc.org]

- 3. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemoproteomic Profiling with 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (BFBSF)

Executive Summary

This application note details the protocol for using 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (BFBSF) as a covalent probe for chemoproteomic profiling. Unlike traditional electrophiles (e.g., chloroacetamides) that target highly nucleophilic cysteines, BFBSF utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target "context-specific" nucleophiles—primarily Tyrosine (Tyr) and Lysine (Lys) residues—within protein binding pockets.

The unique utility of BFBSF lies in its dual-functionality:

-

The 2-Fluoro Substituent: Electronically activates the sulfonyl fluoride warhead, tuning its reactivity to capture nucleophiles in functional sites without indiscriminate background labeling.

-

The 4-Bromo Substituent: Provides a distinct 1:1 isotopic signature (

Br:

Chemical Mechanism & Reactivity[1][2][3]

The SuFEx Mechanism

The labeling reaction proceeds via a nucleophilic substitution at the sulfur(VI) center. The sulfonyl fluoride is relatively inert to water (hydrolysis resistant) but reacts rapidly when an amino acid side chain is activated by the local protein microenvironment (e.g., a Tyr-OH hydrogen-bonded to a basic residue).

Reaction Specificity:

-

Tyrosine (Tyr): The primary target at neutral pH (7.4–7.8). The phenol group attacks the sulfur, displacing fluoride.

-

Lysine (Lys): Targeted at elevated pH (>8.0) or when the

-amino group has a perturbed pKa. -

Histidine (His): Occasional reactivity observed in specific catalytic triads.

Mechanism Diagram

Figure 1: Mechanism of SuFEx-mediated protein labeling. The nucleophilic residue attacks the sulfur center, ejecting fluoride to form a stable sulfonate (Tyr) or sulfonamide (Lys) linkage.

Pre-Experimental Planning

Reagent Preparation

-

Stock Solution: Dissolve BFBSF in anhydrous DMSO to 50 mM .

-

Storage: Aliquot and store at -20°C. Stable for >6 months if kept dry. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

-

-

Buffer Selection:

-

Recommended: PBS (pH 7.[1]4) or HEPES (50 mM, pH 7.5).

-

Avoid: Tris or Glycine buffers if targeting Lysine, as primary amines in the buffer can compete for the probe (though SuFEx is generally slower with free amines than protein-bound amines).

-

Mass Spectrometry Parameters (Critical)

To identify the labeled residues, you must search for the specific mass shift and validate using the bromine isotope pattern.

| Parameter | Value | Notes |

| Probe Formula | 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride | |

| Added Moiety | Sulfonyl group + Aryl ring (F at pos 1 leaves) | |

| Monoisotopic Mass Shift | +251.8875 Da | Calculated for |

| Isotope Pair | +253.8854 Da | Calculated for |

| Net Change | Probe MW - HF | The protein loses H; Probe loses F. |

Experimental Protocol

Phase 1: Protein Labeling (In-Solution)

This protocol is optimized for labeling purified proteins (1–10 µM) or complex lysates (1–2 mg/mL).

-

Preparation:

-

Dilute protein sample to 1 mg/mL in PBS (pH 7.4) .

-

Optional: For Lysine-biased profiling, adjust buffer to pH 8.5 using Carbonate buffer.

-

-

Labeling Reaction:

-

Add BFBSF stock (50 mM) to the protein solution to a final concentration of 100 µM (1:500 dilution).

-

Note: Keep DMSO concentration

. -

Include a Vehicle Control (DMSO only) and a Competition Control (if a known ligand exists) in parallel.

-

-

Incubation:

-

Incubate at 37°C for 60 minutes with gentle agitation (300 rpm).

-

Optimization: Time can be extended to 4 hours for low-reactivity targets, but background labeling may increase.

-

-

Quenching:

-

Method A (Precipitation): Add 4 volumes of ice-cold acetone or methanol/chloroform. Incubate at -20°C for 1 hour. Centrifuge (15,000 x g, 10 min) to pellet protein. This removes excess unreacted probe.

-

Method B (Chemical Quench): If not precipitating immediately, add 5 mM FLOP (fluorosulfonyl benzoate) or simply acidify to pH < 4 (stops nucleophilic attack) if proceeding directly to digestion. Precipitation is recommended to remove the probe.

-

Phase 2: Sample Processing for LC-MS/MS

-

Resuspension: Air-dry the protein pellet and resuspend in 50 mM Ammonium Bicarbonate containing 8 M Urea .

-

Reduction & Alkylation:

-

Add DTT (5 mM, 30 min, 56°C).

-

Add Iodoacetamide (15 mM, 20 min, RT, dark). Note: This caps Cysteines, ensuring BFBSF signals are distinct.

-

-

Digestion:

-

Dilute Urea to < 1 M using Ammonium Bicarbonate.

-

Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio).

-

Incubate overnight at 37°C.

-

-

Desalting: Clean up peptides using C18 StageTips or SPE columns.

Phase 3: Workflow Diagram

Figure 2: Step-by-step chemoproteomic workflow from labeling to validation.

Data Analysis & Validation

Database Search Configuration

Configure your proteomics software (MaxQuant, Proteome Discoverer, FragPipe) with the following variable modification:

-

Name: BFBSF_Label

-

Composition: H(3) C(6) O(2) F(1) Br(1) S(1)

-

Specific Mass: +251.8875 (Monoisotopic)

-

Residues: Tyr (Y), Lys (K). Allow His (H) and Ser (S) as rare modifications.

The Bromine Signature (Self-Validating System)

The most critical step in validation is manual inspection of the MS1 spectra for modified peptides.

-

Criteria: Any peptide identified with the +251.88 Da shift MUST exhibit a doublet in the molecular ion cluster.

-

Pattern: Two peaks separated by 2.0 Da with nearly equal intensity (height ratio ~ 1:1).

-

Peak A (

Br): -

Peak B (

Br):

-

-

Logic: If the spectrum lacks this 1:1 doublet, the identification is a False Positive.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too low for Lysine targets. | Increase pH to 8.0–8.5 to deprotonate Lys |

| Probe Precipitation | DMSO concentration too low in stock or "crashing out" in aqueous buffer. | Ensure rapid mixing when adding probe. Do not exceed 100 µM in buffer. |

| High Background | Non-specific hydrophobic binding. | Perform harsh washes (MeOH/CHCl3) during protein precipitation. |

| No MS Signals | Ion suppression or poor flight. | Check if the hydrophobic probe increases peptide retention time significantly; adjust LC gradient to higher %B. |

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

-

Dong, J., et al. (2014).[2] Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[2][3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Hymel, D., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[4] Nature Chemistry, 15, 1-10. Link

-

Mortenson, D. E., et al. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." Journal of Medicinal Chemistry, 61(2), 504-513. Link

Sources

- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]

- 2. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

Application Note: 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride in Covalent Protease Targeting

This Application Note and Protocol guide details the use of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride as a covalent probe for serine proteases. This guide is designed for researchers in chemical biology and drug discovery, focusing on SuFEx (Sulfur-Fluoride Exchange) chemistry and Mass Spectrometry-based Activity-Based Protein Profiling (ABPP) .

Introduction & Chemical Logic

The resurgence of covalent inhibitors in drug discovery has elevated sulfonyl fluorides from simple reagents to sophisticated "warheads" for chemical biology. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides possess a unique "Goldilocks" reactivity: they are stable in aqueous buffers and plasma but react specifically with nucleophilic serine residues within the organized electrostatic environment of a protease active site.

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (hereafter BF-SF ) is a representative SuFEx scout fragment . Its design incorporates three critical features for proteomic profiling:

-

Sulfonyl Fluoride (–SO₂F) Warhead: The electrophile that captures the catalytic serine via SuFEx.

-

Ortho-Fluorine Substituent: An electron-withdrawing group that inductively activates the sulfonyl center, tuning its reactivity profile to capture transient active states without non-specific labeling.

-

Para-Bromine Handle: A chemically distinct "mass tag." The natural isotopic abundance of Bromine (

Br:

Mechanism of Action

The probe functions as a mechanism-based inhibitor. The catalytic serine of the protease, primed by the histidine-aspartate dyad, performs a nucleophilic attack on the sulfur atom of the BF-SF. This displaces the fluoride ion (a good leaving group in this context) and forms a stable sulfonyl-enzyme covalent adduct .[1]

Experimental Workflow Visualization

The following diagrams illustrate the mechanism and the experimental pipeline.

Figure 1: SuFEx Reaction Mechanism

Caption: Mechanism of serine protease inactivation via Sulfur-Fluoride Exchange (SuFEx).

Figure 2: MS-Based ABPP Workflow

Caption: Workflow for identifying protease targets using BF-SF and mass spectrometry.

Comprehensive Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable probe solutions for consistent labeling.

| Reagent | MW ( g/mol ) | Concentration | Solvent | Storage |

| BF-SF | 257.05 | 50 mM (100x) | Anhydrous DMSO | -20°C (Desiccated) |

Steps:

-

Weigh approximately 12.8 mg of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (solid).

-

Dissolve in 1.0 mL of anhydrous DMSO . Vortex until completely dissolved.

-

Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Stability Note: Sulfonyl fluorides are stable in DMSO. Avoid protic solvents (ethanol/methanol) for long-term storage to prevent slow solvolysis.

Protocol B: In Vitro Labeling of Purified Protease

Objective: Validate probe reactivity against a known target (e.g., Trypsin, Chymotrypsin).

Materials:

-

Purified Serine Protease (e.g., Trypsin) at 1 mg/mL in PBS (pH 7.4).

-

BF-SF Stock (50 mM).

-

Control: DMSO vehicle.

Procedure:

-

Dilute Protease: Prepare 100 µL of protease solution (10 µM final concentration) in PBS.

-

Add Probe: Add 1 µL of BF-SF stock (Final conc: 500 µM). Note: High concentrations are used for initial validation; for specificity profiling, titrate down to 10–50 µM.

-

Incubate: 30–60 minutes at Room Temperature (25°C) or 37°C.

-

Quench: Add 4x Laemmli Sample Buffer (containing reducing agent) and boil for 5 minutes at 95°C.

-

Readout:

-

Gel-Based: If using a generic protein stain (Coomassie), you may see a slight band shift, but this is difficult to detect for small probes.

-

Activity Assay: Perform a substrate cleavage assay (e.g., using BAPNA for trypsin).[1] The labeled sample should show >90% loss of activity compared to the DMSO control.

-

Protocol C: Proteomic Profiling & Mass Spectrometry Analysis

Objective: Identify the specific serine residue modified by BF-SF in a complex mixture.

1. Labeling & Digestion:

-

Incubation: Treat 1 mg/mL cell lysate with 100 µM BF-SF for 1 hour at 37°C.

-

Precipitation: Precipitate proteins using cold acetone (4 volumes) or Methanol/Chloroform to remove excess free probe.

-

Resuspension: Redissolve pellet in 8M Urea/50mM Ammonium Bicarbonate.

-

Reduction/Alkylation: Reduce with DTT (5 mM, 30 min) and alkylate with Iodoacetamide (15 mM, 30 min, dark).

-

Digestion: Dilute Urea to <1M with buffer. Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

2. LC-MS/MS Settings:

-

Instrument: Orbitrap or Q-TOF (High Resolution required for isotopic pattern recognition).

-

Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred for sulfonylated peptides.

3. Bioinformatics Search Parameters: Configure your search engine (MaxQuant, Proteome Discoverer, or Mascot) with the following Variable Modification :

| Parameter | Value | Notes |

| Modification Name | 4-Br-2-F-Benzenesulfonyl | Custom Mod |

| Target Residue | Serine (S), Tyrosine (Y), Lysine (K) | Primary target is Serine |

| Mass Shift (Monoisotopic) | +237.909 Da | Calculation: Probe (257.05) - F (19.00) + H (0) |

| Composition | C₆H₃BrO₂S | Formula of the added group |

| Specific Feature | Bromine Isotope Pattern | Look for doublets separated by 2.0 Da |

Data Interpretation:

-

Validation: A true hit must show the mass shift (+237.9 Da) on a specific serine and the MS1 spectrum for that peptide must display the characteristic 1:1 intensity ratio of the M and M+2 peaks (due to

Br and -

False Positives: Eliminate hits that lack the bromine isotopic signature.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | pH too low | SuFEx on serine requires the residue to be activated (nucleophilic). Ensure pH is ≥ 7.4. |

| Precipitation of Probe | High concentration in aqueous buffer | Sulfonyl fluorides have limited solubility. Keep DMSO < 2% final. Use lower probe concentrations (10-50 µM). |

| Non-Specific Labeling | Incubation too long or probe excess | Reduce time to 15-30 min. Titrate probe concentration. SuFEx is tunable; "forcing" conditions promote off-target lysine labeling. |

| No MS Signals Found | Incorrect Mass Shift | Ensure you are searching for the added mass (Probe minus Fluoride), not the full probe mass. |

References

-

Shannon, D. A., et al. (2012).[2] Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases.[1][2][3][4][5] ChemBioChem, 13(16), 2327–2330.[2]

-

Dong, J., et al. (2014).[6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.

-

Narayanan, A., & Jones, L. H. (2015).[6] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

-

Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.[4][6][7][8][9] Chemical Society Reviews, 52, 1234-1250.

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-2-fluorobenzenesulfonyl fluoride.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases | Department of Biology [biology.ox.ac.uk]

- 3. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PMSF | Protocols Online [protocolsonline.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. med.stanford.edu [med.stanford.edu]

- 7. 4-溴-2-氟苯磺酰氟 95% (NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

Application Note: Synthesis of Substituted Sulfonamides from 4-Bromo-2-fluorobenzene-1-sulfonyl Fluoride and Amines

Abstract

This application note provides a detailed guide for the synthesis of N-substituted sulfonamides through the reaction of 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride with primary and secondary amines. Sulfonamides are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" in numerous therapeutic agents.[1][2][3] The use of sulfonyl fluorides as precursors offers significant advantages over traditional sulfonyl chlorides, including enhanced stability, superior chemoselectivity, and compatibility with complex molecular architectures.[1][4][5] However, the inherent stability of the sulfur-fluoride bond necessitates specific activation methods to achieve efficient amidation.[4][6] This document details two robust and field-proven protocols: a Lewis acid-mediated approach using calcium triflimide [Ca(NTf₂)²] and a catalytic method employing 1-hydroxybenzotriazole (HOBt) with a silicon additive. These methodologies provide reliable and high-yielding pathways to a diverse range of sulfonamides, leveraging the versatile 4-bromo-2-fluorophenyl scaffold for further functionalization in drug discovery and development programs.

Introduction: The Strategic Value of Sulfonyl Fluorides

The sulfonamide functional group is integral to a vast array of pharmaceuticals, exhibiting biological activities that span from antimicrobial and antiviral to anticancer and antidiabetic.[7][8][9] Historically, these compounds were synthesized from reactive sulfonyl chlorides. However, the electrophilic and oxidative nature of sulfonyl chlorides often leads to challenges, including instability, rapid hydrolysis, and undesirable side reactions.[1]

Sulfonyl fluorides have emerged as superior alternatives due to the formidable strength of the S-F bond, which is approximately 40 kcal/mol stronger than the S-Cl bond.[4] This inherent stability renders them largely inert to many nucleophiles and aqueous conditions, allowing them to be carried through multi-step syntheses without premature degradation. This unique combination of stability and latent reactivity has positioned them as key electrophiles in modern synthetic chemistry, particularly in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[10][11] The starting material, 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride, is a commercially available solid that serves as an excellent building block, with the bromine atom providing a reactive handle for subsequent cross-coupling reactions.[10][11]

Principle of Reaction: Activating the S-F Bond

The primary challenge in synthesizing sulfonamides from sulfonyl fluorides is overcoming the high kinetic barrier to nucleophilic substitution at the sulfur center. Direct reaction with amines often requires harsh conditions, such as high temperatures or a large excess of the amine, which are incompatible with sensitive functional groups.[4][6] The protocols outlined herein employ modern activation strategies to facilitate this transformation under mild conditions.

-

Lewis Acid Mediation: The use of a strong Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], activates the sulfonyl fluoride. The calcium cation is proposed to coordinate with the sulfonyl oxygen atoms or the fluorine atom, thereby increasing the electrophilicity of the sulfur center and making it more susceptible to nucleophilic attack by the amine.[4][5][12]

-

Nucleophilic Catalysis: An alternative strategy involves a nucleophilic catalyst, 1-hydroxybenzotriazole (HOBt), in conjunction with a silicon-based additive like tetramethyldisiloxane (TMDS).[1] In this cycle, HOBt is believed to act as a superior nucleophile that initially attacks the sulfonyl fluoride, forming a highly reactive intermediate that is then readily displaced by the amine nucleophile to yield the final sulfonamide product.

Below is a general schematic of the transformation.

Caption: General reaction for sulfonamide synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride and its corresponding chloride are corrosive and cause burns.[11][13]

Protocol A: Calcium Triflimide [Ca(NTf₂)₂] Mediated Synthesis

This protocol is highly effective for a broad range of primary and secondary amines, leveraging stoichiometric Lewis acid activation.[6][12]

Materials:

-

4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv)

-

tert-Amyl alcohol (t-amylOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry oven-dried vial equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzene-1-sulfonyl fluoride (e.g., 0.25 mmol, 64.3 mg).

-

Add calcium triflimide (0.25 mmol, 149.1 mg) and the amine (0.30 mmol).

-

Add anhydrous tert-amyl alcohol (to achieve a concentration of 0.2 M, e.g., 1.25 mL).

-

Add the base (e.g., Et₃N, 0.25 mmol, 35 µL).

-

Seal the vial and stir the reaction mixture at 60 °C for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL).

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.